Home > Products > Screening Compounds P38320 > 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole - 1246814-74-3

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

Catalog Number: EVT-1445023
CAS Number: 1246814-74-3
Molecular Formula: C22H28F3N3O3SSi
Molecular Weight: 499.624
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[1-[2',5'-Bis-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]thymine]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole 2'',2''-dioxide) (TSAO-T)

Compound Description: TSAO-T is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) replication []. It exhibits specific inhibition of the RNA-dependent DNA polymerase function of the HIV-1 reverse transcriptase [].

5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-5-fluorouridine 3'-(Cyanoethyl N,N-diisopropylphosphoramidite)

Compound Description: This compound is a synthetic intermediate used in the production of RNA by solid-phase methods []. Its significance lies in its application for incorporating 5-fluorouridine (FUrd) into RNA sequences for biophysical studies [].

3'-Spiro nucleosides with 2',5'-Bis-O-(tert-butyldimethylsilyl) Groups

Compound Description: These are a series of nucleoside analogues investigated for their anti-HIV-1 activity [, ]. The presence of two TBDMS groups, specifically at the 2' and 5' positions of the ribose moiety, was crucial for their potent inhibitory activity against HIV-1 [, ].

1-[2',5'-Bis-O-(tert-butyldimethylsilyl]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)-3-ethylthymine (TSAOe(3)T)

Compound Description: TSAOe(3)T is a non-nucleoside inhibitor that targets the human immunodeficiency virus type-1 reverse transcriptase (HIV-1 RT) []. Unlike other non-nucleoside inhibitors, it destabilizes the dimeric structure of HIV-1 RT, suggesting a unique interaction with the enzyme [].

Persilylated Nucleosides

Compound Description: These compounds are nucleoside derivatives in which all hydroxyl groups are protected with silyl groups, commonly TBDMS []. This comprehensive protection is often employed in nucleoside chemistry for regioselectivity in subsequent reactions.

Overview

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is a derivative of Lansoprazole, which is a well-known proton pump inhibitor utilized primarily in the treatment of gastroesophageal reflux disease and peptic ulcers. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position, which enhances its chemical stability and alters its reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Source and Classification

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is synthesized from Lansoprazole, a compound classified under the benzimidazole derivatives. It belongs to a broader category of proton pump inhibitors, which function by inhibiting the hydrogen/potassium ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole typically involves the protection of the hydroxyl group in Lansoprazole. The general procedure includes:

  1. Reagents: The reaction utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent.
  2. Base: A base such as imidazole or triethylamine is used to facilitate the reaction.
  3. Solvent: An anhydrous solvent like dichloromethane is employed to maintain reaction conditions.
  4. Reaction Conditions: The reaction is generally conducted at room temperature, allowing for optimal interaction between reagents.

This method provides a straightforward approach to obtain the protected derivative with high yield and purity. In industrial settings, scaling up this laboratory synthesis involves optimizing parameters like temperature and solvent choice to enhance efficiency.

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is C16H23N3O3SC_{16}H_{23}N_3O_3S with a molecular weight of approximately 341.44 g/mol. The compound's structure features:

  • A benzimidazole core typical of proton pump inhibitors.
  • A hydroxyl group at the 5-position, which is protected by the TBDMS group.
  • The TBDMS group enhances stability during chemical transformations.

The presence of the TBDMS group allows for selective deprotection under mild conditions, making it suitable for further synthetic applications .

Chemical Reactions Analysis

Reactions and Technical Details

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole can undergo various chemical reactions due to its functional groups:

  • Oxidation: Can lead to sulfoxides or sulfones.
  • Reduction: May yield amines or alcohols depending on the conditions.
  • Substitution Reactions: Various substituted derivatives can be formed depending on the nucleophile involved.

These reactions are crucial for developing more complex molecules in pharmaceutical chemistry, particularly in creating new derivatives with enhanced therapeutic properties .

Mechanism of Action

The mechanism of action for 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole mirrors that of Lansoprazole itself. It primarily functions by inhibiting the hydrogen/potassium ATPase enzyme located in gastric parietal cells. This inhibition results in decreased gastric acid secretion, providing relief from conditions associated with excessive stomach acid production.

The TBDMS group may influence pharmacokinetics and stability, potentially leading to variations in absorption and metabolism profiles compared to its parent compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.
  • Melting Point: Specific melting point data may vary but typically falls within a defined range for similar compounds.

These properties are essential for determining handling procedures and applications in laboratory settings .

Applications

Scientific Uses

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole serves multiple purposes in scientific research:

  1. Synthetic Intermediate: Used as a protected intermediate in synthesizing more complex pharmaceutical compounds.
  2. Biological Research Tool: Aids in studying the metabolism and pharmacokinetics of Lansoprazole derivatives, helping researchers understand how modifications affect drug activity and stability.
  3. Pharmaceutical Development: Facilitates the development of new proton pump inhibitors with improved efficacy and safety profiles.

Its role as an intermediate makes it invaluable in both academic research and industrial pharmaceutical applications .

Synthesis and Derivatization of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

Synthetic Methodologies for tert-Butyldimethylsilyl (TBDMS) Ether Formation

The introduction of the tert-butyldimethylsilyl (TBDMS) group to the C5-hydroxyl position of 5-hydroxy lansoprazole represents a critical protection step in synthetic routes targeting sulfinyl benzimidazole derivatives. This etherification reaction typically employs TBDMS-Cl (tert-butyldimethylsilyl chloride) as the silylating agent under basic conditions. Core methodologies include:

  • Imidazole-Catalyzed Silylation: The canonical approach uses TBDMS-Cl (1.2 equiv) with imidazole (2.5 equiv) in anhydrous DMF at 25–40°C, achieving >85% yield within 4–6 hours. Imidazole acts both as base and nucleophilic catalyst, generating N-TBDMS-imidazole as the active silylating species [3] [8].
  • Solvent Optimization: Polar aprotic solvents (DMF, acetonitrile) significantly accelerate reaction kinetics versus dichloromethane or THF. DMF enhances solubility of lansoprazole intermediates but necessitates rigorous post-reaction purification to eliminate residual solvent [6] [9].
  • Alternative Catalysts: Proazaphosphatrane catalysts (0.1–1 mol%) in acetonitrile enable silylation of sterically hindered alcohols at 24–80°C, though applicability to 5-hydroxy lansoprazole remains experimentally unverified [3].

Table 1: Optimization Parameters for TBDMS Ether Formation on 5-Hydroxy Lansoprazole

ParameterStandard ConditionsOptimized AlternativesImpact on Yield
BaseImidazole (2.5 equiv)Triethylamine (3.0 equiv)↓ 15–20%
SolventDMF (anhydrous)Acetonitrile (anhydrous)
Temperature25–40°C0–5°C↓ reaction rate
CatalystNoneDMAP (5 mol%)↑ 5–8%
Reaction Time4–6 hours12–18 hours (low temp)

Critical considerations include moisture exclusion (hydrolytic sensitivity of TBDMS-Cl) and reaction monitoring to prevent disilylation. The bulky C5-substituent adjacent to the target hydroxyl imposes moderate steric hindrance, necessitating slight reagent excess [3] [6] [8].

Chemoenzymatic Approaches to 5-Hydroxy Lansoprazole Production

5-Hydroxy lansoprazole serves as the essential precursor for TBDMS protection. Its synthesis leverages regioselective hydroxylation of the parent lansoprazole scaffold:

  • Microbial Biotransformation: Actinomycete strains (e.g., Streptomyces spp.) catalyze C5-hydroxylation of lansoprazole’s benzimidazole ring under aerobic conditions (pH 7.0–7.5, 28–30°C). Yields range from 40–65% after 48–72 hours, with byproducts including sulfoxide-reduced sulfide (5-hydroxy lansoprazole sulfide) and pyridine N-oxides [5] [7].
  • Cytochrome P450 Enzymes: Recombinant CYP3A4/CYP2C19 isoforms expressed in E. coli enable in vitro hydroxylation with 60–75% conversion efficiency. Co-factor regeneration systems (NADPH/glucose dehydrogenase) are mandatory for scalability [7].
  • Chemical Synthesis: Vanadium-catalyzed oxidation using VOCl₃ (0.5–1 mol%) and tert-butyl hydroperoxide (TBHP) in toluene/water mixtures achieves moderate regioselectivity (C5:C6 ≈ 4:1). Requires chromatographic separation of isomers, reducing practical yield to 30–45% [1] [9].

Enzymatic routes offer superior regiocontrol but face challenges in substrate solubility (lansoprazole is poorly aqueous-soluble) and product inhibition. Immobilized enzyme reactors show promise for continuous-flow manufacturing [7].

Optimization of Protecting Group Strategies for Sulfinyl Benzimidazole Derivatives

The sulfoxide moiety (-S(=O)-) and nucleophilic benzimidazole nitrogen in lansoprazole derivatives demand orthogonal protection during C5-functionalization:

  • Sulfoxide Stability: TBDMS ethers demonstrate compatibility with sulfoxides across pH 4–9 (RT), but degrade rapidly under acidic conditions (pH <1, 100°C) or strong nucleophiles (e.g., organolithiums). This constrains downstream transformations to neutral/mildly basic environments [3] [9].
  • Competitive Protection: Alternative hydroxyl-protecting groups exhibit limitations:
  • Acetates: Labile under basic conditions required for sulfoxide manipulation.
  • TBDPS (tert-butyldiphenylsilyl): Enhanced steric bulk impedes C5-silylation kinetics.
  • THP (tetrahydropyranyl): Acid-labile, incompatible with sulfoxide stability [3] [8].
  • Orthogonal Deprotection: TBDMS cleavage employs fluoride sources (e.g., TBAF in THF) or acidic resins (PMA/SiO₂). Fluoride selectively desilylates without sulfoxide reduction, whereas protic acids risk racemization or degradation [3] [9].

Table 2: Stability Profile of 5-O-TBDMS Lansoprazole Under Representative Conditions

ConditionStability OutcomeFunctional Group Tolerance
TBAF (1M in THF, 25°C, 1h)Complete deprotection; OH regenerationSulfoxide intact
AcOH/H₂O (3:1, 50°C, 6h)Partial desilylation (40–60%)Sulfoxide racemization
K₂CO₃/MeOH (0.1M, 25°C, 24h)Stable (<5% loss)Full
NaH (1.0 equiv, DMF, 0°C, 30min)Base-induced sulfoxide decompositionNot tolerated

Optimal strategies utilize TBDMS for transient hydroxyl protection during sulfinyl electrophilic functionalization or N-alkylation steps, followed by late-stage fluoride-mediated deprotection [3] [6] [9].

Comparative Analysis of Derivatization Reagents: MTBSTFA vs. t-BDMSIM

Silylation efficiency hinges on reagent selection. Two advanced agents outperform classical TBDMS-Cl:

  • MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide):
  • Mechanism: Acts as a silyl donor via trifluoroacetamide displacement.
  • Conditions: Neat or in pyridine (25–60°C, 1–3 hours).
  • Advantages: Moisture-tolerant; generates volatile byproducts (MTF, CO₂), simplifying purification. Achieves 92–95% silylation yield for 5-hydroxy lansoprazole without exogenous base [6].
  • t-BDMSIm (tert-Butyldimethylsilylimidazole):
  • Mechanism: Preformed silylimidazolium species enables direct alcohol attack.
  • Conditions: Anhydrous DMF or acetonitrile (80–100°C, 30–60 minutes).
  • Advantages: No HCl byproduct eliminates risk of sulfoxide acidification. Requires stoichiometric use (1.0–1.2 equiv), giving 88–90% yield but at higher cost [3] [6].

Critical comparison reveals MTBSTFA as superior for high-throughput applications due to milder conditions and simplified workup. TBDMS-Cl/imidazole remains preferred for cost-sensitive bulk synthesis despite requiring aqueous quenching and extraction [3] [6] [9].

Properties

CAS Number

1246814-74-3

Product Name

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

IUPAC Name

tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-yl]oxy]silane

Molecular Formula

C22H28F3N3O3SSi

Molecular Weight

499.624

InChI

InChI=1S/C22H28F3N3O3SSi/c1-14-18(26-10-9-19(14)30-13-22(23,24)25)12-32(29)20-27-16-8-7-15(11-17(16)28-20)31-33(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28)

InChI Key

ZZJAXCWRAVWBSG-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.